2-Cyano-5-(4-hydroxyphenyl)phenol
Overview
Description
2-Cyano-5-(4-hydroxyphenyl)phenol is a chemical compound with the molecular formula C13H9NO2 . It has a molecular weight of 211.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl core with hydroxy groups at the 3 and 4’ positions and a cyano group at the 2 position .Physical and Chemical Properties Analysis
This compound has a boiling point of 446.3±45.0 °C and a density of 1.36±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 7.06±0.10 .Scientific Research Applications
Structure and Spectral Analysis
- The structure and infrared spectrum of 2-hydroxyphenyl radicals, which are structurally related to 2-Cyano-5-(4-hydroxyphenyl)phenol, have been investigated to understand their stability and photoproducts. Such studies are essential in materials science, photochemistry, and environmental chemistry for their potential applications in photostabilizers, UV filters, and understanding pollutant degradation mechanisms (Nagata et al., 2004).
Bioremediation and Environmental Applications
- Research on the biodegradation of Bisphenol A, a compound with a similar phenolic structure, by laccase from Fusarium incarnatum suggests the potential for using similar enzymes in the bioremediation of related phenolic pollutants. This could indicate an application for this compound in environmental cleanup efforts, particularly in the degradation of industrial pollutants (Chhaya & Gupte, 2013).
Synthesis Techniques
- A new synthesis technique for 4-(4'-cyano-2'-fluorophenoxy) phenol, an intermediate in the production of herbicides, has been reviewed. This research might provide insights into synthetic routes that could be applicable to this compound, potentially opening new pathways for its synthesis and applications in agriculture or materials science (Zhang Yuan-yuan, 2009).
Drug Release and Polymer Applications
- The synthesis and investigation of crosslinked polymeric hydrogels using phenolic compounds as crosslinkers highlight the potential for this compound in drug delivery systems and biomaterials. The tailored release rates and the interactions with pharmaceuticals could be areas of application for such phenolic crosslinkers (Arun & Reddy, 2005).
Properties
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-2-1-10(7-13(11)16)9-3-5-12(15)6-4-9/h1-7,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDTVDHAXREYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684627 | |
Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-36-7 | |
Record name | 3,4'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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